molecular formula C47H92O6S3Sn B12707948 Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate CAS No. 83898-44-6

Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate

Cat. No.: B12707948
CAS No.: 83898-44-6
M. Wt: 968.1 g/mol
InChI Key: SBLUSIWAXPCTMO-UHFFFAOYSA-K
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Description

Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves several steps. One common method includes the reaction of decyl bromide with sodium thiolate to form decyl thioether. This intermediate is then reacted with a stannane derivative under controlled conditions to yield the final product. The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the thioether or stannane moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.

    Medicine: Explored for its anticancer properties and ability to inhibit certain enzymes.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves its interaction with biological molecules. The compound can bind to proteins and enzymes, altering their function. The stannane moiety is particularly important in this regard, as it can form strong bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin oxide: Another organotin compound with antifouling properties.

    Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane foams.

    Triphenyltin chloride: Known for its use as a pesticide.

Uniqueness

Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is unique due to its complex structure, which includes multiple functional groups and a long alkyl chain. This structure imparts specific properties, such as enhanced lipophilicity and the ability to interact with a wide range of biological targets.

Properties

CAS No.

83898-44-6

Molecular Formula

C47H92O6S3Sn

Molecular Weight

968.1 g/mol

IUPAC Name

decyl 3-[bis[(3-decoxy-3-oxopropyl)sulfanyl]-octylstannyl]sulfanylpropanoate

InChI

InChI=1S/3C13H26O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;1-3-5-7-8-6-4-2;/h3*16H,2-12H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3

InChI Key

SBLUSIWAXPCTMO-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCC)(SCCC(=O)OCCCCCCCCCC)SCCC(=O)OCCCCCCCCCC

Origin of Product

United States

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